molecular formula C15H10ClN3O2S B153160 NSC 626765 CAS No. 138226-16-1

NSC 626765

Cat. No.: B153160
CAS No.: 138226-16-1
M. Wt: 331.8 g/mol
InChI Key: MYXKHRSTGNIYQC-UHFFFAOYSA-N
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Description

NSC 626765 is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thiazole ring fused to a benzimidazole ring, with additional functional groups such as a chloro group and a hydroxy(oxido)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 626765 typically involves multi-step organic reactions. One common approach is the condensation of o-phenylenediamines with aryl aldehydes in the presence of hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) in acetonitrile at room temperature . This method is efficient and yields high purity products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

NSC 626765 undergoes various chemical reactions, including:

    Oxidation: The hydroxy(oxido)amino group can be oxidized to form different oxides.

    Reduction: The chloro group can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce amines.

Scientific Research Applications

NSC 626765 has several scientific research applications:

Mechanism of Action

The mechanism of action of NSC 626765 involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NSC 626765 is unique due to its combination of functional groups and fused ring structure

Properties

CAS No.

138226-16-1

Molecular Formula

C15H10ClN3O2S

Molecular Weight

331.8 g/mol

IUPAC Name

1-(2-chloro-5-nitrophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole

InChI

InChI=1S/C15H10ClN3O2S/c16-11-6-5-9(19(20)21)7-10(11)15-18-13-4-2-1-3-12(13)17-14(18)8-22-15/h1-7,15H,8H2

InChI Key

MYXKHRSTGNIYQC-UHFFFAOYSA-N

SMILES

C1C2=NC3=CC=CC=C3N2C(S1)C4=C(C=CC(=C4)[N+](=O)[O-])Cl

Canonical SMILES

C1C2=NC3=CC=CC=C3N2C(S1)C4=C(C=CC(=C4)[N+](=O)[O-])Cl

Synonyms

1-(2-Chloro-5-(hydroxy(oxido)amino)phenyl)-3H-[1,3]thiazolo[3,4-a]benz imidazole

Origin of Product

United States

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